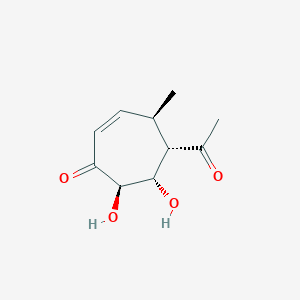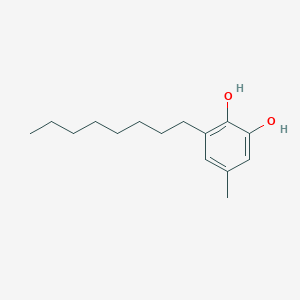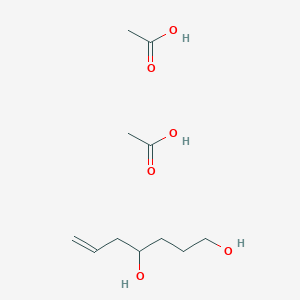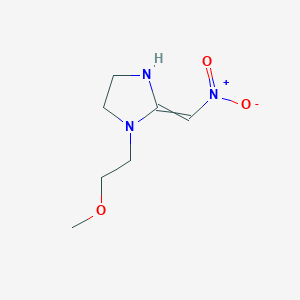
(4R,5S,6S,7R)-5-Acetyl-6,7-dihydroxy-4-methylcyclohept-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4R,5S,6S,7R)-5-Acetyl-6,7-dihydroxy-4-methylcyclohept-2-en-1-one is a complex organic compound with a unique structure that includes multiple chiral centers
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S,6S,7R)-5-Acetyl-6,7-dihydroxy-4-methylcyclohept-2-en-1-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the cycloheptene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of hydroxyl groups: The hydroxyl groups at positions 6 and 7 can be introduced through hydroboration-oxidation reactions.
Acetylation: The acetyl group at position 5 can be introduced using acetyl chloride in the presence of a base like pyridine.
Methylation: The methyl group at position 4 can be introduced through a methylation reaction using methyl iodide and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group at position 1 to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: Products include diketones or carboxylic acids.
Reduction: Products include alcohols.
Substitution: Products include halogenated compounds or ethers.
科学研究应用
Chemistry
In chemistry, (4R,5S,6S,7R)-5-Acetyl-6,7-dihydroxy-4-methylcyclohept-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound can be used to study enzyme-substrate interactions due to its multiple functional groups and chiral centers. It can also serve as a model compound for studying metabolic pathways.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry
In industry, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure allows for the development of novel compounds with specific properties.
作用机制
The mechanism of action of (4R,5S,6S,7R)-5-Acetyl-6,7-dihydroxy-4-methylcyclohept-2-en-1-one involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, while the acetyl and methyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis[4-(hydroxymethyl)benzyl]-1,3-diazepan-2-one: This compound has a similar structure but includes additional benzyl groups and a diazepanone ring.
SD146: This compound is structurally similar but includes benzimidazole groups.
Uniqueness
(4R,5S,6S,7R)-5-Acetyl-6,7-dihydroxy-4-methylcyclohept-2-en-1-one is unique due to its specific arrangement of functional groups and chiral centers. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research and industrial applications.
属性
CAS 编号 |
634601-91-5 |
|---|---|
分子式 |
C10H14O4 |
分子量 |
198.22 g/mol |
IUPAC 名称 |
(4R,5S,6S,7R)-5-acetyl-6,7-dihydroxy-4-methylcyclohept-2-en-1-one |
InChI |
InChI=1S/C10H14O4/c1-5-3-4-7(12)9(13)10(14)8(5)6(2)11/h3-5,8-10,13-14H,1-2H3/t5-,8-,9+,10+/m1/s1 |
InChI 键 |
XUSCSMAUSMQATE-QDLMAJBCSA-N |
手性 SMILES |
C[C@@H]1C=CC(=O)[C@@H]([C@H]([C@H]1C(=O)C)O)O |
规范 SMILES |
CC1C=CC(=O)C(C(C1C(=O)C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetamide, N,N'-1,2-phenylenebis[2-[(2-aminophenyl)thio]-](/img/structure/B15166975.png)


![(1S,2S,3S,5R)-3-Isocyanato-2,6,6-trimethylbicyclo[3.1.1]heptane](/img/structure/B15166983.png)
![{3,5-Bis[(but-3-en-1-yl)oxy]-4-[(2-nitrophenyl)methoxy]phenyl}methanol](/img/structure/B15166989.png)

![2,2,2-Trifluoro-1-[3-(2-methoxy-3-nitrophenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B15167001.png)

![2-[Bis(2-phosphonoethyl)amino]ethane-1-sulfonic acid](/img/structure/B15167007.png)

![4-(3-Methylphenyl)-2-[4-(methylthio)phenyl]-5-(4-pyridyl)-1,3-thiazole](/img/structure/B15167029.png)
![3-[N-(2-aminoethyl)-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one](/img/structure/B15167047.png)

![N-[2-(3-ethoxyphenyl)ethyl]acetamide](/img/structure/B15167060.png)
